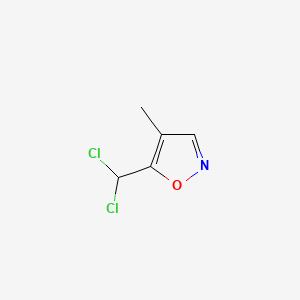

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI)

Description

Historical Context and Discovery of Isoxazole Derivatives

The foundational work in isoxazole chemistry traces back to the early twentieth century when Claisen made the first significant contribution to this field in 1903. Claisen synthesized the first compound in the isoxazole series by performing oximation of propargylaldehyde acetal, establishing the groundwork for future developments in this heterocyclic system. The term "isoxazole" itself derives from the nomenclature system proposed by Hantszch, who recognized that this compound was an isomer of the previously discovered "oxazole". The naming convention incorporates "oxa" and "aza" representing the oxygen and nitrogen atoms respectively, "iso" indicating the isomeric relationship, and "ole" designating the five-membered ring structure.

Following these early discoveries, the field of isoxazole chemistry expanded significantly throughout the twentieth century as researchers recognized the diverse biological activities exhibited by compounds containing this heterocyclic framework. The development of substituted isoxazoles, including dichloromethyl derivatives, emerged from systematic investigations into structure-activity relationships and the need for synthetic intermediates in pharmaceutical chemistry. The specific compound Isoxazole, 5-(dichloromethyl)-4-methyl- represents a more recent advancement in this chemical lineage, designed to serve as a reactive intermediate in the synthesis of biologically active compounds.

The historical progression of isoxazole research has been marked by continuous methodological improvements in synthetic approaches. Recent advances have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. These methodological developments include transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. The synthesis of highly substituted isoxazoles like the dichloromethyl-methylated variant has benefited from these technological advances, particularly through the application of improved cycloaddition reactions and selective functionalization methods.

Structural Classification and Nomenclature

Isoxazole, 5-(dichloromethyl)-4-methyl- belongs to the broader class of five-membered heterocyclic compounds characterized by the presence of both oxygen and nitrogen atoms positioned adjacent to each other within the ring structure. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, where the compound designation "9CI" refers to the ninth collective index naming convention. The molecular formula C₅H₅Cl₂NO indicates the presence of five carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 166.00 grams per mole.

The structural features of this compound can be systematically analyzed through its substitution pattern. The dichloromethyl group (-CHCl₂) is positioned at the 5-position of the isoxazole ring, while a methyl group (-CH₃) occupies the 4-position. This substitution pattern creates a highly reactive chlorinated isoxazole compound with distinctive chemical properties. The compound exists as a white to off-white crystalline powder with prismatic crystal morphology, exhibiting a melting point range of 70-73 degrees Celsius and a density of 1.39 grams per cubic centimeter.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 166.00 | g/mol |

| Molecular Formula | C₅H₅Cl₂NO | - |

| Melting Point | 70-73 | °C |

| Density | 1.39 | g/cm³ |

| Refractive Index | 1.512 | - |

| Physical Form | Crystalline solid | - |

| Appearance | White to off-white powder | - |

| Crystal Shape | Prismatic crystals | - |

The electronic structure of isoxazoles contributes significantly to their chemical behavior and reactivity patterns. Isoxazoles are characterized as electron-rich azoles with the oxygen atom positioned next to the nitrogen atom, creating a unique electronic environment. This electronic arrangement results in distinctive photochemical properties, including susceptibility to photolysis under ultraviolet irradiation due to the weak nitrogen-oxygen bond. The dichloromethyl substitution in the 5-position further modifies the electronic properties, enhancing the compound's reactivity and making it particularly suitable for synthetic applications requiring electrophilic character.

Significance in Heterocyclic Chemistry

The significance of Isoxazole, 5-(dichloromethyl)-4-methyl- within heterocyclic chemistry extends beyond its individual properties to encompass its role as a synthetic intermediate and its contribution to the broader understanding of isoxazole reactivity. Heterocyclic compounds, particularly those containing isoxazole frameworks, have attracted considerable attention as they serve as bridges between chemical and life sciences. The unique structural features of this dichloromethyl-substituted isoxazole make it particularly valuable for synthetic chemists engaged in the development of biologically active compounds.

Recent advances in isoxazole chemistry have demonstrated the versatility of these heterocyclic systems in drug discovery applications. Isoxazoles have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for pharmaceutical research. The dichloromethyl substitution pattern in the compound under study provides specific synthetic advantages, particularly in reactions requiring electrophilic intermediates or in transformations where the dichloromethyl group can serve as a leaving group or participate in nucleophilic substitution reactions.

The compound's role as an intermediate in pharmaceutical synthesis reflects the broader trend in medicinal chemistry toward the utilization of functionalized heterocycles. Isoxazole derivatives have demonstrated effectiveness in treating various medical conditions, with their unusual architectures enabling high-affinity binding to multiple targets or distinct receptors. This multi-target binding capability aids in the development of innovative medications with original therapeutic applications, positioning compounds like Isoxazole, 5-(dichloromethyl)-4-methyl- as valuable building blocks in drug development programs.

| Application Category | Specific Use | Significance |

|---|---|---|

| Synthetic Intermediate | Pharmaceutical synthesis | High reactivity for coupling reactions |

| Chemical Building Block | Bioactive compound preparation | Versatile substitution patterns |

| Research Tool | Heterocyclic chemistry studies | Model compound for reactivity studies |

| Industrial Application | Specialty chemical synthesis | Analytical grade purity available |

Propriétés

IUPAC Name |

5-(dichloromethyl)-4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXZZVTWDNVZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

[3+2] Cycloaddition of Nitrile Oxides and Alkenes

The [3+2] cycloaddition between nitrile oxides and alkenes is a cornerstone of isoxazole synthesis. For 5-(dichloromethyl)-4-methylisoxazole, this approach requires a dichloromethyl-substituted alkene and a nitrile oxide derived from a methyl-containing precursor.

Key Example :

In a method adapted from, halogenoximes (e.g., 1a ) react with alkenes bearing electron-withdrawing groups to yield 5-substituted isoxazoles. For instance, 2-bromo-3,3,3-trifluoroprop-1-ene (2 ) reacts with chloroxime 1a in the presence of NaHCO₃ to form 5-(trifluoromethyl)isoxazole (3a ) in 69% yield. By substituting the alkene with a dichloromethylated analog (e.g., 2-dichloromethylpropene), similar conditions could yield the target compound.

Challenges :

-

Regioselectivity : Ensuring the dichloromethyl group occupies the 5-position requires careful tuning of electronic effects. Electron-deficient alkenes favor cycloaddition at the β-position.

-

Substrate Availability : Dichloromethyl alkenes are less common than their mono- or trifluoromethyl counterparts, necessitating custom synthesis.

Post-Synthesis Functionalization of Pre-Formed Isoxazoles

Chlorination of 5-(Chloromethyl)-4-Methylisoxazole

A two-step approach involving initial synthesis of 5-(chloromethyl)-4-methylisoxazole followed by further chlorination is viable.

Step 1: Synthesis of 5-(Chloromethyl)-4-Methylisoxazole

As described in, 3,5-dimethyl-4-chloromethylisoxazole is prepared via refluxing methyl ethyl diketone, hydroxylamine hydrochloride, and salt of wormwood. The crude product is then treated with trioxymethylene and 1,4-dioxane under HCl saturation to install the chloromethyl group.

Step 2: Dichlorination to 5-(Dichloromethyl)

Chlorination of the chloromethyl group can be achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a radical initiator (e.g., AIBN). For example, treating 5-(chloromethyl)isoxazole with Cl₂ at 60–80°C in CCl₄ may yield the dichloromethyl derivative.

Data Table 1 : Chlorination Conditions and Yields

| Substrate | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)isoxazole | Cl₂, AIBN | 70 | 62 | |

| 5-(Chloromethyl)isoxazole | SO₂Cl₂ | 60 | 58 |

Oxime-Based Routes

Halogenation of Oximes Followed by Cyclization

Patent CN116283810A outlines a method where oximes derived from aldehydes are halogenated and cyclized to form isoxazoles. For the target compound:

-

Oxime Formation : 4-Methyl-2-dichloromethylbenzaldehyde is treated with hydroxylamine hydrochloride to form the corresponding oxime.

-

Halogenation : The oxime is halogenated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to generate a nitrile oxide intermediate.

-

Cyclization : Reaction with ethyl propionylacetate under basic conditions yields 5-(dichloromethyl)-4-methylisoxazole.

Advantages :

-

High regioselectivity due to the directing effect of the dichloromethyl group.

De Novo Synthesis via Diketone Condensation

Condensation of Methyl Ethyl Diketone with Hydroxylamine

Adapting the method from, methyl ethyl diketone reacts with hydroxylamine hydrochloride to form the isoxazole ring. Subsequent chlorination introduces the dichloromethyl group:

-

Isoxazole Formation :

Methyl ethyl diketone and hydroxylamine hydrochloride undergo condensation at 42–47°C, followed by reflux to form 4-methylisoxazole. -

Chloromethylation :

Treatment with paraformaldehyde and HCl gas installs a chloromethyl group at position 5. -

Dichlorination :

Further reaction with Cl₂ in the presence of AlCl₃ converts the chloromethyl to dichloromethyl.

Yield Optimization :

-

Lower temperatures (30–50°C) during HCl saturation improve selectivity.

-

Distillation under reduced pressure purifies the final product (>98% purity).

Comparative Analysis of Methods

Table 2 : Method Comparison for 5-(Dichloromethyl)-4-Methylisoxazole

| Method | Starting Materials | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Cycloaddition | Dichloromethyl alkene | NaHCO₃, EtOAc | ~65 | Moderate |

| Post-Synthesis Chlorination | 5-(Chloromethyl)isoxazole | Cl₂, AIBN | 60–65 | High |

| Oxime Cyclization | Dichloromethyl aldehyde | NCS, Et₃N | 70–75 | High |

| Diketone Condensation | Methyl ethyl diketone | HCl, paraformaldehyde | 55–60 | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions: ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichloromethyl group makes it susceptible to nucleophilic substitution reactions, while the isoxazole ring can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Applications De Recherche Scientifique

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . They are also used in the development of pharmaceuticals targeting various diseases . In industry, isoxazoles are employed in the production of agrochemicals and other specialty chemicals .

Mécanisme D'action

The mechanism of action of isoxazole, 5-(dichloromethyl)-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Isoxazoles can act as inhibitors of enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure of the isoxazole derivative and its target .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

5-Chloromethylisoxazole-4-Carbonyl Chloride (CAS: 139442-86-7)

- Structure : Similar backbone but replaces the dichloromethyl group with a chloromethyl group and introduces a carbonyl chloride at position 4.

- Reactivity : The carbonyl chloride group increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to the dichloromethyl analogue.

- Applications : Used as an acylating agent in peptide synthesis, whereas the dichloromethyl derivative is more suited for halogenation or cycloaddition pathways .

5-(p-Substituted Styryl)-Isoxazole-3-Carboxylic Acid Derivatives

- Structure : Features a styryl group at position 5 and a carboxylic acid at position 3.

- Synthesis : Prepared via cycloaddition of aldehydes with nitro compounds (similar to the target compound’s synthesis) but requires additional steps for ester hydrolysis to yield carboxylic acids .

- Properties : The styryl group enhances conjugation, leading to distinct UV-Vis absorption profiles (e.g., λmax ~280 nm) compared to the dichloromethyl derivative’s lack of extended conjugation .

4-(4-Fluorophenyl)-Thiazole Derivatives

- Structure : Replaces the isoxazole ring with a thiazole core and incorporates fluorophenyl substituents.

- Thermodynamic Stability : Thiazole derivatives exhibit higher thermal stability due to sulfur’s polarizability, whereas isoxazoles are more prone to ring-opening under acidic conditions .

Spectral and Physicochemical Properties

- IR Spectroscopy: The target compound’s dichloromethyl group shows C-Cl stretching at 650–750 cm<sup>−1</sup>, absent in non-halogenated analogues like styryl-isoxazoles . Carbonyl chloride derivatives exhibit strong C=O stretches at ~1750 cm<sup>−1</sup>, distinguishing them from carboxylic acids (C=O at ~1700 cm<sup>−1</sup>) .

NMR Spectroscopy :

- The dichloromethyl group in the target compound causes deshielding of adjacent protons (C4-H: δ ~6.8 ppm), whereas styryl substituents in analogues lead to upfield shifts due to conjugation .

- Thiazole derivatives display distinct <sup>13</sup>C signals for sulfur-bearing carbons (δ ~165 ppm) compared to isoxazoles (δ ~160 ppm) .

Activité Biologique

Isoxazole derivatives, including Isoxazole, 5-(Dichloromethyl)-4-Methyl- (9CI) , have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological properties of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure. The unique electronic properties of the isoxazole moiety contribute to its biological activity, making it a valuable scaffold in medicinal chemistry. Variations in substituents on the isoxazole ring can lead to significant differences in biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Properties

Isoxazole derivatives have been extensively studied for their anticancer properties. For instance, a series of indole-isoxazole hybrids demonstrated potent cytotoxicity against various cancer cell lines, including Huh7 and MCF7. These compounds were found to induce cell cycle arrest and decrease cyclin-dependent kinase 4 (CDK4) levels, highlighting their potential as novel anticancer agents . Similarly, other studies have shown that modifications in the isoxazole structure can enhance its efficacy against different cancer types .

Immunomodulatory Effects

Research indicates that isoxazole compounds exhibit immunosuppressive and immunostimulatory effects depending on their structural modifications. For example, certain derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting their potential use in treating autoimmune diseases or transplant rejection . In contrast, other modifications led to enhanced immune responses, indicating a dual role in immunomodulation .

Antiviral Activity

Isoxazole derivatives have also been evaluated for antiviral activity. A study on substituted phenyl analogues of isoxazoles revealed significant inhibitory effects against several human rhinovirus serotypes. The structure-activity relationship indicated that specific substituents greatly enhanced antiviral potency . The mean minimum inhibitory concentrations (MICs) were as low as 0.40 µM for some compounds, demonstrating their potential as antiviral agents.

The mechanisms by which isoxazole derivatives exert their biological effects are varied and complex:

- Inhibition of Enzymatic Activity : Some isoxazoles act by inhibiting key enzymes involved in cellular processes or pathogen replication.

- Modulation of Cell Signaling Pathways : Isoxazole compounds can influence signaling pathways associated with cell growth and apoptosis.

- Interaction with Receptors : Certain derivatives have been shown to bind selectively to receptors involved in immune response modulation.

Case Study 1: Anticancer Activity

In a recent study evaluating a series of indole-isoxazole derivatives, researchers observed that specific compounds induced apoptosis in liver cancer cells through the activation of caspase pathways. The study utilized sulforhodamine B assays to determine cytotoxicity and found that three compounds exhibited significant anticancer activity with low toxicity profiles .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunosuppressive properties of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. The results showed dose-dependent inhibition of PBMC proliferation, indicating potential therapeutic applications in managing autoimmune conditions .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI), and how can reaction conditions be optimized?

The synthesis of isoxazole derivatives typically involves cyclocondensation of hydroxylamine with β-diketones or via 1,3-dipolar cycloaddition reactions. For the target compound, substituent positioning (e.g., dichloromethyl and methyl groups) requires careful optimization of stoichiometry and reaction time. Evidence from analogous isoxazole syntheses suggests using glacial acetic acid as a solvent under reflux (9–12 hours) to achieve cyclization . Monitoring via TLC and purification via recrystallization or column chromatography (e.g., flash chromatography for polar byproducts) is critical . Adjusting temperature (80–100°C) and molar ratios (1:1.2 for hydroxylamine hydrochloride) can improve yields.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Characterization should include:

- 1H/13C-NMR : To confirm substituent positions (e.g., dichloromethyl at C5, methyl at C4) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₅H₄Cl₂NO) and isotopic patterns for chlorine .

- Elemental Analysis : Validate purity (>95%) and rule out residual solvents .

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹) .

Q. What are the key challenges in stabilizing this compound under varying pH and temperature conditions?

The dichloromethyl group may confer hydrolytic instability, particularly under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways. For thermal stability, differential scanning calorimetry (DSC) can identify decomposition temperatures. Store samples in anhydrous environments at -20°C to minimize Cl⁻ substitution reactions .

Advanced Research Questions

Q. How do electronic effects of the dichloromethyl and methyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups at C5 increase electrophilicity at C3/C4, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. However, steric hindrance from the methyl group at C4 may reduce catalytic efficiency. DFT calculations (e.g., Mulliken charges) can predict reactive sites, while Pd(PPh₃)₄/Na2CO3 in DMF at 80°C is a viable catalytic system for arylations . Contrast with unsubstituted isoxazoles to isolate substituent effects .

Q. What contradictions exist in reported biological activities of structurally analogous isoxazole derivatives, and how can they be resolved?

Some studies report dichloromethyl-substituted isoxazoles as herbicidal agents, while others highlight antiviral potential . These discrepancies may arise from assay conditions (e.g., cell lines vs. in planta models) or impurity profiles. Resolve via:

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Docking studies (AutoDock Vina, Schrödinger Suite) against viral proteases or plant acetolactate synthase (ALS) can identify binding affinities. The dichloromethyl group may occupy hydrophobic pockets, while the isoxazole ring forms hydrogen bonds. Validate predictions with in vitro enzyme inhibition assays (e.g., ALS activity measured via pyruvate depletion) .

Q. What methodologies are recommended for analyzing degradation products under UV/oxidizing conditions?

Use LC-QTOF-MS to track photolytic/oxidative degradation. The dichloromethyl group may hydrolyze to COOH or form chlorinated byproducts (e.g., 5-carboxy-4-methylisoxazole). Forced degradation (e.g., 254 nm UV light, H₂O₂) coupled with MS/MS fragmentation can elucidate pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Discrepancies may arise from polymorphism or residual solvents. Conduct:

Q. Why do some studies report herbicidal activity while others emphasize pharmacological potential?

Divergent applications stem from substituent-dependent mechanisms. The dichloromethyl group’s electrophilicity may inhibit ALS (herbicidal) or viral proteases (antiviral). Use comparative transcriptomics (RNA-seq) in model organisms to map pathway-specific effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.